What are the physical properties of 2-(Methylsulfonyl)benzaldehyde
What are the physical properties of 2-(Methylsulfonyl)benzaldehyde
An In-depth Technical Guide to 2-(Methylsulfonyl)benzaldehyde
This guide provides a comprehensive technical overview of 2-(Methylsulfonyl)benzaldehyde (CAS No. 5395-89-1), a key chemical intermediate in organic synthesis and drug discovery. Its unique bifunctional nature, featuring both a reactive aldehyde and an electron-withdrawing sulfonyl group, makes it a valuable building block for constructing complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its properties, synthesis, analysis, and handling.
Section 1: Core Physicochemical Properties and Structure
2-(Methylsulfonyl)benzaldehyde is a solid organic compound at standard conditions. The presence of the strongly electron-withdrawing methylsulfonyl group at the ortho position significantly influences the reactivity of the aromatic ring and the aldehyde functional group.
Structural and Chemical Identifiers
A summary of the key identifiers and properties for 2-(Methylsulfonyl)benzaldehyde is presented below.
| Property | Value | Source(s) |
| CAS Number | 5395-89-1 | [1] |
| Molecular Formula | C₈H₈O₃S | |
| Molecular Weight | 184.21 g/mol | [1] |
| Physical Form | Solid | |
| InChI | 1S/C8H8O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-6H,1H3 | [1] |
| InChI Key | HFOCAQPWSXBFFN-UHFFFAOYSA-N | |
| SMILES String | CS(=O)(=O)C1=CC=CC=C1C=O | |
| MDL Number | MFCD11052332 | [1] |
Chemical Structure
The structure consists of a benzene ring substituted with an aldehyde group and a methylsulfonyl group at positions 1 and 2, respectively.
Caption: 2D structure of 2-(Methylsulfonyl)benzaldehyde.
Section 2: Synthesis and Purification Protocols
While specific synthetic procedures for 2-(methylsulfonyl)benzaldehyde are not extensively detailed in publicly available literature, a reliable route can be extrapolated from methods used for its isomers, such as 4-(methylsulfonyl)benzaldehyde. A common and effective method involves the oxidation of the corresponding thioether, 2-(methylthio)benzaldehyde.
Proposed Synthesis: Oxidation of 2-(Methylthio)benzaldehyde
This two-step process begins with the formation of the thioether followed by its oxidation to the sulfone. A general method for synthesizing the related 4-isomer involves reacting p-chlorobenzaldehyde with sodium methyl mercaptide, followed by oxidation with hydrogen peroxide.[2] A similar approach can be applied for the 2-isomer.
Step-by-Step Experimental Protocol:
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Thioether Formation:
-
To a solution of 2-chlorobenzaldehyde in a suitable solvent (e.g., DMSO, DMF), add sodium thiomethoxide (CH₃SNa).
-
The reaction is typically performed at room temperature or with gentle heating, and its progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield crude 2-(methylthio)benzaldehyde.
-
-
Oxidation to Sulfone:
-
Dissolve the crude 2-(methylthio)benzaldehyde in a suitable solvent such as acetic acid or formic acid.
-
Slowly add an oxidizing agent, typically an excess of 30% hydrogen peroxide (H₂O₂), to the solution while maintaining the temperature with an ice bath to control the exothermic reaction.
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After the addition is complete, allow the mixture to stir at room temperature until the oxidation is complete (monitored by TLC).
-
The final product, 2-(Methylsulfonyl)benzaldehyde, is isolated by pouring the reaction mixture into cold water, which causes the product to precipitate. The solid is then collected by filtration.
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Caption: General synthetic workflow for 2-(Methylsulfonyl)benzaldehyde.
Purification
The crude product obtained from synthesis often contains residual acids and other impurities. A standard purification protocol involves recrystallization.
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of a hot solvent system, such as an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
-
Purity Assessment:
-
The purity of the final product should be confirmed by measuring its melting point and running analytical tests such as NMR spectroscopy.
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Section 3: Spectral Analysis and Characterization
Analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following section outlines the expected spectral data.
| Technique | Expected Features |
| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ~10.0-10.5 ppm. Aromatic Protons: Multiplets, δ ~7.5-8.2 ppm. Methyl Protons (CH₃): Singlet, δ ~3.2-3.4 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): δ ~190-193 ppm. Aromatic Carbons: δ ~125-145 ppm. Methyl Carbon (CH₃): δ ~43-45 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption, ~1700-1720 cm⁻¹. S=O Stretch (Sulfone): Two strong absorptions, ~1300-1350 cm⁻¹ (asymmetric) and ~1140-1160 cm⁻¹ (symmetric). Aromatic C-H Stretch: Weak absorption, >3000 cm⁻¹. |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides definitive structural information. A spectrum available from ChemicalBook for 2-methylsulfonylbenzaldehyde in CDCl₃ confirms the key proton environments.[3]
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Aldehyde Proton: The proton of the aldehyde group is highly deshielded by the electronegative oxygen atom and the aromatic ring current, appearing as a singlet far downfield (~10.4 ppm).
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Aromatic Protons: The four protons on the benzene ring will appear as a complex set of multiplets in the aromatic region (~7.6-8.2 ppm). The ortho- and para-protons to the aldehyde and sulfonyl groups will be shifted differently due to their distinct electronic environments.
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Methyl Protons: The three protons of the methyl group attached to the sulfonyl group are in a single chemical environment and will appear as a sharp singlet (~3.3 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
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The most prominent peak will be the strong C=O stretch of the aldehyde carbonyl group, typically found around 1710 cm⁻¹.[4]
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Two characteristic strong peaks for the sulfonyl group (S=O) will be present, corresponding to asymmetric and symmetric stretching vibrations.
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Weaker C-H stretching peaks for the aldehyde proton can sometimes be observed as a Fermi doublet around 2720 cm⁻¹ and 2820 cm⁻¹.[4]
Caption: Standard workflow for chemical characterization.
Section 4: Reactivity, Stability, and Handling
Chemical Reactivity
The reactivity of 2-(Methylsulfonyl)benzaldehyde is dominated by its two functional groups.
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Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of reactions, including Wittig reactions, reductive aminations, and condensation reactions like the aldol condensation.[5] The electron-withdrawing nature of the ortho-sulfonyl group enhances the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[6]
-
Aromatic Ring: The methylsulfonyl group is a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the meta position.
Stability and Storage
Like many aldehydes, 2-(Methylsulfonyl)benzaldehyde can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.[7]
Safety and Handling
According to supplier safety information, 2-(Methylsulfonyl)benzaldehyde is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 - Harmful if swallowed.
-
Precautionary Measures: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[8][9] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[10]
Section 5: Applications in Research and Development
The unique substitution pattern of 2-(Methylsulfonyl)benzaldehyde makes it a specialized reagent in organic synthesis and medicinal chemistry.
-
Pharmaceutical Intermediates: Aromatic sulfones are prevalent motifs in many pharmaceuticals. The 4-isomer, 4-(Methylsulfonyl)benzaldehyde, is a known intermediate in the synthesis of the antibiotic Thiamphenicol and is used in preparing arylidene-thiazolidinedione derivatives for treating type 2 diabetes.[2][7] By extension, the 2-isomer serves as a critical building block for accessing novel analogs and scaffolds where ortho-substitution is required for specific biological targets.
-
Covalent Modifiers: The sulfonyl group can act as a recognition element, while the aldehyde allows for the formation of covalent bonds with biological nucleophiles, such as lysine residues in proteins, through Schiff base formation. Related 2-sulfonylpyrimidine compounds have been studied for their ability to selectively arylate cysteine residues in proteins.[11] This dual functionality makes it a candidate for designing targeted covalent inhibitors and chemical probes.
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Organic Synthesis: As a bifunctional molecule, it is a versatile starting material for synthesizing more complex heterocyclic systems and other fine chemicals.
Conclusion
2-(Methylsulfonyl)benzaldehyde is a valuable and versatile chemical reagent with significant potential in drug discovery and materials science. Its well-defined physicochemical properties, combined with the distinct reactivity of its aldehyde and sulfonyl functionalities, provide chemists with a powerful tool for molecular design and synthesis. Proper handling and storage are essential to maintain its integrity and ensure laboratory safety. This guide serves as a foundational resource for professionals seeking to leverage the unique chemical attributes of this compound in their research and development endeavors.
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Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide . MDPI. [Link]
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